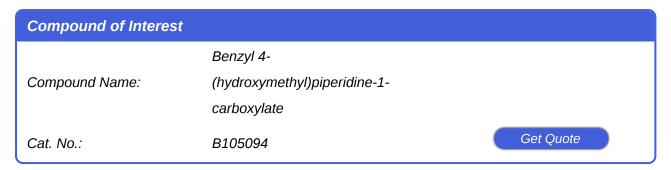


## Application Notes and Protocols: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **Benzyl 4-** (hydroxymethyl)piperidine-1-carboxylate as a versatile building block in medicinal chemistry. The following sections detail its application in the synthesis of various therapeutic agents, present quantitative biological data, and provide detailed experimental protocols for key synthetic transformations and biological assays.

### **Application in the Synthesis of PARP Inhibitors**

**Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate** serves as a crucial scaffold for the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The piperidine moiety can be functionalized to interact with the active site of the PARP enzyme.

**Quantitative Data: PARP-1 Inhibitory Activity** 



Compound ID	Modification of Piperidine Moiety	PARP-1 IC50 (nM)	Reference
161	Thieno[3,4- d]imidazole-4- carboxamide	43.7	[1][2]
8j	Piperidyl benzimidazole carboxamide	2.4	[3]
10f	5-fluoro-1H- benzimidazole-4- carboxamide	43.7	

# Experimental Protocol: Synthesis of a Piperidyl Benzimidazole Carboxamide-Based PARP-1 Inhibitor

This protocol is a representative example of the synthesis of a PARP-1 inhibitor utilizing a piperidine scaffold derived from **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate**.

Step 1: Cbz Protection of Piperidine-4-carboxylic acid

- To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add sodium carbonate (2.5 eq).
- Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq).
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

Step 2: Amide Coupling

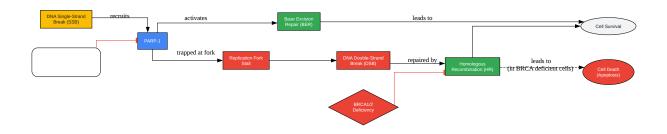


- Dissolve 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and a substituted benzimidazole amine (1.0 eq) in an anhydrous solvent such as DMF.
- Add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Pour the reaction mixture into water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

### Step 3: Deprotection and Further Modification (if required)

- The Cbz protecting group can be removed by catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C) to yield the free piperidine.
- The resulting secondary amine can be further functionalized, for example, by reductive amination with an appropriate aldehyde or ketone.

# Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality





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Caption: PARP-1 inhibition in BRCA-deficient cancer cells leads to synthetic lethality.

# Application in the Synthesis of Dopamine D4 Receptor Antagonists

The 4-hydroxypiperidine scaffold is a key structural motif in the design of selective dopamine D4 receptor antagonists, which are being investigated for the treatment of neuropsychiatric disorders. **Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate** provides a convenient starting point for the synthesis of these compounds.

**Quantitative Data: Dopamine D4 Receptor Binding** 

**Affinity** 

Compound ID	Modification of Piperidine Moiety	D4 Receptor Ki (nM)	Reference
<b>9</b> j	4-benzyloxypiperidine derivative	96	[4]
11d	4-benzyloxypiperidine derivative	121	[4]
14a	4,4-difluoro-3- (phenoxymethyl)piperi dine	0.3	[5][6]

## Experimental Protocol: Synthesis of a 4-Benzyloxypiperidine-based D4 Receptor Antagonist

This protocol outlines the synthesis of a D4 receptor antagonist from a 4-hydroxypiperidine derivative.

Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine

• To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.



- Allow the mixture to stir at 0 °C for 30 minutes.
- Add the desired benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 16-24 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

### Step 2: Boc Deprotection

- Dissolve the O-alkylated intermediate in a solution of 4M HCl in dioxane.
- Stir the reaction at room temperature for 2-4 hours.
- Concentrate the reaction mixture under reduced pressure to obtain the piperidine hydrochloride salt.

#### Step 3: N-Alkylation

- To a solution of the piperidine hydrochloride salt (1.0 eq) and an appropriate aryl-aldehyde (1.0 eq) in dichloroethane, add triethylamine (2.2 eq).
- Add sodium triacetoxyborohydride (1.5 eq) and stir the reaction at room temperature for 12-18 hours.
- Quench with saturated sodium bicarbonate solution and extract with dichloromethane.
- Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

## Experimental Workflow: Synthesis of D4 Receptor Antagonists





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Caption: General synthetic workflow for Dopamine D4 receptor antagonists.

## Application in the Synthesis of 5-HT4 Receptor Antagonists

The piperidine core is a common feature in many 5-HT4 receptor ligands. **Benzyl 4- (hydroxymethyl)piperidine-1-carboxylate** can be elaborated to introduce the necessary pharmacophoric elements for potent and selective 5-HT4 receptor antagonism.

### Experimental Protocol: Radioligand Binding Assay for 5-HT4 Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT4 receptor.[7][8][9][10]

#### Materials:

- Cell membranes expressing the human 5-HT4 receptor.
- Radioligand: [3H]-GR113808.
- Assay Buffer: 50 mM HEPES, pH 7.4.
- Non-specific binding control: 20 μM GR113808.
- Test compounds at various concentrations.
- Glass fiber filters (pre-soaked in 0.1% PEI).
- Scintillation cocktail.



#### Procedure:

- Prepare dilutions of the test compounds.
- In a 96-well plate, add 50  $\mu$ L of cell membrane preparation (approximately 50  $\mu$ g of protein). [10]
- Add 20 μL of [<sup>3</sup>H]-GR113808 (at a concentration near its Kd, e.g., 0.3 nM).[10]
- Add 20 μL of the test compound or buffer (for total binding) or non-specific binding control.
  [10]
- Incubate the plate at 25°C for 30 minutes.[10]
- Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- · Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

### Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation.

# Signaling Pathway: 5-HT4 Receptor Activation and Antagonism





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Caption: Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.

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